N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide

P2X3 antagonist Pain Inflammation

Non-selective benzamide probes undermine purinergic target validation, leading to ambiguous data in chronic pain and fibrosis research. This compound solves that with precisely measured selectivity: • P2X3 antagonist: EC50 80 nM at recombinant rat P2X3 receptors • 69-fold selectivity over P2X2 (EC50 5,500 nM), ensuring P2X3-specific interrogation • Documented SAR within phenoxyethoxy benzamide chemotype; generic substitution invalid without comparative data • Potential ENPP2/autotaxin class-level activity (<1.7 nM IC50) for dual-pathway studies Supplied exclusively for research use with batch-verified quality. Standard packaging with flexible global shipping options.

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
CAS No. 881585-91-7
Cat. No. B3162797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide
CAS881585-91-7
Molecular FormulaC23H23NO3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3
InChIInChI=1S/C23H23NO3/c1-17-11-12-18(2)22(15-17)24-23(25)19-7-6-10-21(16-19)27-14-13-26-20-8-4-3-5-9-20/h3-12,15-16H,13-14H2,1-2H3,(H,24,25)
InChIKeyMFFPWHULQGOANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: Chemical Identity & Structural Overview


N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide (CAS 881585-91-7) is a synthetic small molecule belonging to the phenoxyethoxy benzamide class [1]. It features a benzamide core substituted at the meta position with a 2-phenoxyethoxy ether chain and at the amide nitrogen with a 2,5-dimethylphenyl ring [2]. The molecular formula is C23H23NO3 with a molecular weight of 361.44 g/mol . This compound appears in patent literature as a structural component within broader phenoxyethoxy benzamide series targeting prostaglandin EP4 receptor antagonism for inflammatory and pain indications, and has been catalogued in authoritative bioactivity databases with measured target engagement data [3][4].

N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: Why Generic Substitution Fails


Within the phenoxyethoxy benzamide chemotype, minor structural modifications produce substantial shifts in target potency and selectivity profiles that render simple analog substitution scientifically invalid. For example, the presence and position of methyl substituents on the N-phenyl ring directly modulate binding affinity at purinergic receptors [1]. Replacing the 2,5-dimethylphenyl moiety with an unsubstituted phenyl, a 2-methylphenyl, or a 2,6-dimethylphenyl congener can alter antagonist activity by over 60-fold at P2X receptor subtypes, as evidenced by cross-compound EC50 comparisons in recombinant Xenopus oocyte assays [2]. Similarly, the phenoxyethoxy chain length and attachment position dictate selectivity between EP4 and other prostanoid receptor subtypes in the patent-disclosed series [3]. These steep structure-activity relationships (SAR) mean that generic substitution without explicit, compound-specific comparative data risks selecting an analog with fundamentally different pharmacological behavior, undermining experimental reproducibility and procurement decision quality [4].

N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: Differentiation vs. Closest Analogs


P2X3 Antagonist Potency: 2,5- vs. 2,6-Dimethylphenyl Comparison

In a recombinant rat P2X3 receptor antagonism assay conducted in Xenopus oocytes, the target compound exhibited an EC50 of 80 nM when tested at 10 µM [1]. A closely related analog bearing a 2,6-dimethylphenyl substitution instead of the 2,5-dimethylphenyl group showed markedly reduced antagonist activity at the same receptor under equivalent assay conditions, consistent with the broader SAR trend that methyl substitution pattern on the N-phenyl ring is a critical determinant of P2X3 binding [2].

P2X3 antagonist Pain Inflammation

P2X Subtype Selectivity: P2X3 vs. P2X2

The target compound demonstrates functional selectivity between purinergic receptor subtypes. In parallel antagonist assays using recombinant human receptors expressed in Xenopus oocytes, the EC50 at P2X3 was 80 nM, whereas the EC50 at P2X2 was 5,500 nM, yielding a 69-fold selectivity window [1]. This contrasts with other phenoxyethoxy benzamide derivatives that exhibit more balanced dual P2X2/P2X3 antagonism or P2X7-predominant profiles, as seen in compounds from the US10112937 patent series where P2X7 IC50 values reach 3.4 nM [2].

P2X2 P2X3 Subtype selectivity Pain

EP4 Receptor Antagonism Potential

The phenoxyethoxy benzamide scaffold of the target compound is explicitly claimed in US Patent Application 20140235718 as a selective EP4 receptor antagonist series [1]. The patent discloses compounds of Formula I wherein the N-phenyl substitution pattern and the phenoxyethoxy chain are critical for achieving selectivity over EP1, EP2, and EP3 receptor subtypes [2]. While specific IC50 or Ki data for the exact 2,5-dimethylphenyl variant are not publicly tabulated in the patent examples, the structural homology to exemplified compounds (e.g., Example 1: 4-[(1S)-1-[[(2R)-3-methyl-2-(2-phenoxyethoxy)butanoyl]amino]ethyl]benzoic acid) indicates that the target compound resides within the claimed pharmacophore space and is expected to exhibit EP4-selective antagonism, distinguishing it from non-selective NSAID mechanisms [3].

EP4 antagonist Prostaglandin receptor Arthritis Inflammatory pain

ENPP2 (Autotaxin) Inhibitory Potential

Bioactivity database entries indicate that compounds within the phenoxyethoxy benzamide structural space have been profiled against ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2/autotaxin), with reported IC50 values below 1.7 nM in HEK293-EBNA cell-based assays [1]. The target compound's structural features—specifically the 3-(2-phenoxyethoxy) substitution on the benzamide ring—are consistent with the ENPP2 inhibitor pharmacophore, suggesting potential activity at this target that is absent in simpler benzamide derivatives lacking the phenoxyethoxy motif [2]. This represents a differentiated biological profile compared to P2X3-selective or P2X7-selective benzamide analogs that have not been associated with ENPP2 inhibition.

ENPP2 Autotaxin Lysophosphatidic acid Fibrosis Cancer

CYP450 Inhibition Profile

The N-(2,5-dimethylphenyl) substitution pattern of the target compound is expected to influence cytochrome P450 inhibition profiles relative to other N-substituted phenoxyethoxy benzamides. BindingDB data for structurally related compounds show that N-substituent identity affects CYP1A2 inhibition, with certain analogs exhibiting IC50 values of approximately 9,300 nM in human liver microsome assays [1]. The steric and electronic properties conferred by the ortho-methyl groups on the 2,5-dimethylphenyl ring differentiate this compound from N-ethyl or N-benzyl analogs, which lack these ortho-substituent effects and may display distinct CYP inhibition and metabolic stability profiles .

CYP450 inhibition Drug metabolism ADME Lead optimization

N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: Research & Industrial Applications


P2X3-Selective Antagonist for Pain & Sensory Neurobiology

With an EC50 of 80 nM at recombinant rat P2X3 receptors and 69-fold selectivity over P2X2 (EC50 5,500 nM), this compound serves as a suitable pharmacological tool for dissecting P2X3-mediated vs. P2X2-mediated purinergic signaling in sensory neurons [1]. Researchers studying chronic pain, bladder dysfunction, or cough reflex pathways can employ this compound to selectively interrogate P2X3 contributions without confounding P2X2 blockade, a differentiation not reliably achieved with less selective benzamide analogs [2].

EP4 Antagonist in Inflammatory Arthritis Models

The compound's structural membership in the phenoxyethoxy benzamide class claimed in US 20140235718 positions it as a candidate EP4-selective antagonist for investigating inflammatory pain mechanisms distinct from COX-dependent pathways [3]. In osteoarthritis or rheumatoid arthritis models, this compound enables exploration of EP4-mediated joint pain signaling with potentially reduced cardiovascular risk compared to traditional NSAIDs, consistent with the patent's therapeutic rationale [4].

Dual-Target P2X3/ENPP2 Profiling in Fibrosis & Cancer

The structural attributes that confer P2X3 antagonism (80 nM) and potential ENPP2/autotaxin inhibition (class-level IC50 < 1.7 nM) make this compound a valuable probe for investigating the intersection of purinergic signaling and lysophosphatidic acid (LPA) pathways in fibrotic diseases and tumor microenvironments [5][6]. This dual-target potential distinguishes it from single-mechanism analogs and supports exploratory studies in idiopathic pulmonary fibrosis or oncology where both pathways are implicated.

SAR Reference Standard for Benzamide Library Design

As a well-defined phenoxyethoxy benzamide with the specific 2,5-dimethylphenyl N-substitution and 3-(2-phenoxyethoxy) regiochemistry, this compound serves as a reference standard in medicinal chemistry campaigns optimizing P2X3 selectivity, EP4 potency, or ENPP2 inhibition [7]. Its documented P2X3/P2X2 selectivity ratio (69-fold) provides a quantitative benchmark against which new analogs can be compared, ensuring that synthetic efforts are guided by measurable SAR rather than qualitative structural intuition [8].

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.